3-Bromopyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Bromopyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1403967-63-4 . It has a molecular weight of 238.47 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 3-Bromopyridine-2-carboxylic acid hydrochloride is1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5 (4)6 (9)10;/h1-3H, (H,9,10);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromopyridine-2-carboxylic acid hydrochloride are not available, bromopyridines are known to participate in various organic reactions. For example, they can act as substrates in reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis
3-Bromopyridine-2-carboxylic acid hydrochloride is a solid compound . It has a molecular weight of 238.47 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Organic Synthesis
3-Bromopyridine-2-carboxylic acid hydrochloride is used as a reagent in organic synthesis . It is a versatile building block for the synthesis of various organic compounds .
Precursor to Bipyridine Derivatives
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . 3-Bromopyridine-2-carboxylic acid hydrochloride can be used in the synthesis of these bipyridine derivatives .
Catalyst Ligands
Bipyridines and their derivatives, which can be synthesized from 3-Bromopyridine-2-carboxylic acid hydrochloride, are extensively used as ligands in transition-metal catalysis . These catalysts find wide applications in various chemical reactions.
Photosensitizers
Bipyridine derivatives are also used as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light. They are used in a variety of applications, including solar energy conversion and photodynamic therapy.
Viologens
Viologens are a family of compounds that are derived from bipyridine . They are known for their electrochromic properties, changing color when they gain or lose electrons. This makes them useful in applications such as electronic displays and smart windows.
Supramolecular Structures
Bipyridine derivatives are used in the construction of supramolecular structures . These structures have applications in areas such as nanotechnology, materials science, and drug delivery.
Biologically Active Molecules
Bipyridine derivatives have been found to be biologically active and are used in the development of new drugs . For example, they can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
Electrochemical Methods
Recent research has focused on the development of new synthetic methods for bipyridine derivatives, including electrochemical methods . These methods offer a more sustainable and environmentally friendly alternative to traditional synthetic methods.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromopyridine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGMINLRJVVAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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